4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15519235
InChI: InChI=1S/C29H20N2O4/c32-27-17-22-8-2-1-7-21(22)16-26(27)28(33)31-30-18-19-12-14-23(15-13-19)35-29(34)25-11-5-9-20-6-3-4-10-24(20)25/h1-18,32H,(H,31,33)/b30-18+
SMILES:
Molecular Formula: C29H20N2O4
Molecular Weight: 460.5 g/mol

4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate

CAS No.:

Cat. No.: VC15519235

Molecular Formula: C29H20N2O4

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate -

Specification

Molecular Formula C29H20N2O4
Molecular Weight 460.5 g/mol
IUPAC Name [4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
Standard InChI InChI=1S/C29H20N2O4/c32-27-17-22-8-2-1-7-21(22)16-26(27)28(33)31-30-18-19-12-14-23(15-13-19)35-29(34)25-11-5-9-20-6-3-4-10-24(20)25/h1-18,32H,(H,31,33)/b30-18+
Standard InChI Key FCUQDRBQFFFMME-UXHLAJHPSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC5=CC=CC=C5C=C4O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC5=CC=CC=C5C=C4O

Introduction

4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate is a complex organic compound characterized by its unique molecular structure, which includes a hydrazone functional group derived from 3-hydroxy-2-naphthoic acid. This compound belongs to the category of hydrazones, known for their distinctive reactivity patterns, particularly in condensation reactions and complex formation with metal ions.

Molecular Formula and Weight

  • Molecular Formula: C26H22N2O5

  • Molecular Weight: Approximately 442.46 g/mol.

Structural Features

The compound features a phenyl ring connected to a naphthoate group and a hydrazone linkage derived from 3-hydroxy-2-naphthoic acid. This intricate arrangement of atoms contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis typically involves a condensation reaction between 3-hydroxy-2-naphthoic acid and an appropriate hydrazine derivative. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Polar solvents like ethanol enhance solubility and facilitate reaction kinetics.

Reactivity

The reactivity of this compound can be influenced by factors such as pH and temperature. For example, hydrolysis rates may increase in acidic environments due to protonation of the ester oxygen, facilitating nucleophilic attack by water molecules.

Thermal Stability

Thermal stability and phase transitions are assessed using techniques like thermal gravimetric analysis and differential scanning calorimetry.

Potential Applications

4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate has potential applications across various scientific fields, including pharmaceuticals and materials science. Its ability to form stable complexes with metal ions or proteins may influence cellular processes such as apoptosis or proliferation.

4-{[(E)-2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}-2-methoxyphenyl acetate

  • Molecular Formula: C21H18N2O5

  • Molecular Weight: 378.37802 g/mol .

  • This compound differs in its phenyl substitution and ester group, affecting its chemical properties and potential applications.

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

  • Molecular Formula: C25H16BrClN2O4

  • Molecular Weight: Not specified in the search results.

  • This compound includes bromine and chlorine substitutions, which can alter its reactivity and biological activity compared to the target compound .

N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide

  • Molecular Formula: C25H27N3O5

  • Molecular Weight: 449.5 g/mol .

  • This compound features a different functional group arrangement, impacting its chemical behavior and potential applications.

Research Findings and Future Directions

Research into compounds like 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate suggests that their biological activity may be linked to their ability to form stable complexes with metal ions or proteins, influencing cellular processes. Further studies are needed to fully explore its potential applications and mechanisms of action.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoateC26H22N2O5442.46
4-{[(E)-2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}-2-methoxyphenyl acetateC21H18N2O5378.37802
4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoateC25H16BrClN2O4Not specified
N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamideC25H27N3O5449.5

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